molecular formula C23H21N3O4 B12124947 3,5-dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

3,5-dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Cat. No.: B12124947
M. Wt: 403.4 g/mol
InChI Key: WTQDMXIKSNPFAH-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often explored in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 3,5-dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

3,5-dimethoxy-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C23H21N3O4/c1-29-17-8-16(9-18(12-17)30-2)22(28)26-23-24-13-19-20(25-23)10-15(11-21(19)27)14-6-4-3-5-7-14/h3-9,12-13,15H,10-11H2,1-2H3,(H,24,25,26,28)

InChI Key

WTQDMXIKSNPFAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4)OC

Origin of Product

United States

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